Cas no 2227736-78-7 ((3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid)
L'acido (3S)-3-idrossi-3-[3-(1H-1,2,3,4-tetrazol-5-il)fenil]propanoico è un composto chirale caratterizzato da un gruppo idrossile in posizione 3 e un nucleo tetrazolico aromatico. La sua struttura unica combina proprietà acide (gruppo carbossilico) e basiche (anello tetrazolico), rendendolo un versatile intermedio sintetico in chimica farmaceutica. La configurazione stereochimica (S) garantisce selettività in reazioni enantioselettive, mentre il gruppo tetrazolico favorisce interazioni dipolari e legami idrogeno. Questo derivato fenilpropanoico mostra potenziale come precursore per inibitori enzimatici o ligandi metallorganici, grazie alla sua capacità di chelazione e alla stabilità del sistema eterociclico. La sua solubilità moderata in solventi polari ne facilita l'utilizzo in condizioni fisiologiche.
2227736-78-7 structure
Product Name:(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid
Numero CAS:2227736-78-7
MF:C10H10N4O3
MW:234.211401462555
CID:6190861
PubChem ID:165648583
Update Time:2025-08-05
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid
- (3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid
- 2227736-78-7
- EN300-1770978
-
- Inchi: 1S/C10H10N4O3/c15-8(5-9(16)17)6-2-1-3-7(4-6)10-11-13-14-12-10/h1-4,8,15H,5H2,(H,16,17)(H,11,12,13,14)/t8-/m0/s1
- Chiave InChI: YQDDDHJZYKIYQS-QMMMGPOBSA-N
- Sorrisi: O[C@@H](CC(=O)O)C1C=CC=C(C2N=NNN=2)C=1
Proprietà calcolate
- Massa esatta: 234.07529019g/mol
- Massa monoisotopica: 234.07529019g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 112Ų
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770978-0.05g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.05g |
$1537.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-0.1g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.1g |
$1610.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-0.25g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.25g |
$1683.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-0.5g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.5g |
$1757.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-1.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 1g |
$1829.0 | 2023-06-03 | ||
| Enamine | EN300-1770978-2.5g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 2.5g |
$3585.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-5.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 5g |
$5304.0 | 2023-06-03 | ||
| Enamine | EN300-1770978-10.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 10g |
$7866.0 | 2023-06-03 | ||
| Enamine | EN300-1770978-1g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 1g |
$1829.0 | 2023-09-20 | ||
| Enamine | EN300-1770978-5g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 5g |
$5304.0 | 2023-09-20 |
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid Letteratura correlata
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
2227736-78-7 ((3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso